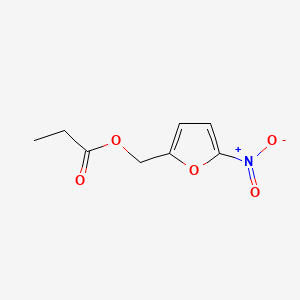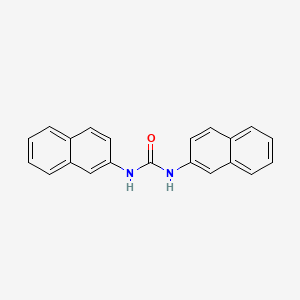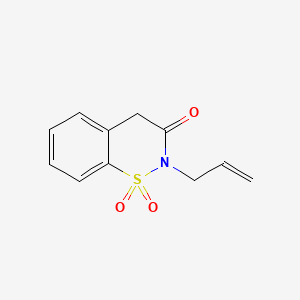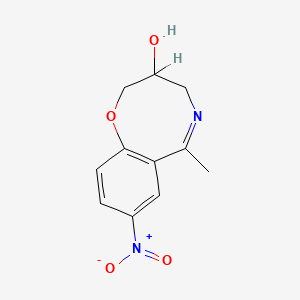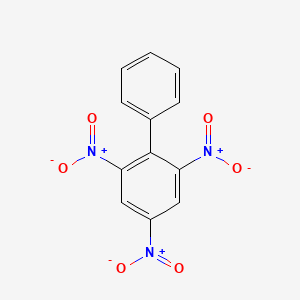
2,4,6-Trinitrobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trinitrobiphenyl is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of three nitro groups (-NO₂) attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrobiphenyl typically involves the nitration of biphenyl. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions on the biphenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous nitration process where biphenyl is continuously fed into a reactor containing the nitrating mixture. The reaction mixture is then quenched, and the product is purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trinitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic aromatic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed under controlled conditions.
Major Products Formed
Reduction: The major products are 2,4,6-triaminobiphenyl.
Substitution: Depending on the substituent, various substituted biphenyl derivatives can be formed.
Oxidation: Oxidation can lead to the formation of biphenyl carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
2,4,6-Trinitrobiphenyl has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Materials Science: The compound’s nitro groups make it useful in the development of energetic materials and explosives.
Biology and Medicine: Research is ongoing to explore its potential as a biochemical probe or in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Trinitrobiphenyl involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing oxidative stress or other biochemical effects. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in structure but with a methyl group instead of a biphenyl.
2,4,6-Tribromophenol: Contains bromine atoms instead of nitro groups.
2,4,6-Trinitrophenol (Picric Acid): Similar nitro group arrangement but with a hydroxyl group.
Uniqueness
2,4,6-Trinitrobiphenyl is unique due to its biphenyl structure, which provides different chemical properties and reactivity compared to other nitroaromatic compounds. Its applications in materials science and potential biochemical uses make it a compound of significant interest.
Propriétés
Numéro CAS |
29128-23-2 |
|---|---|
Formule moléculaire |
C12H7N3O6 |
Poids moléculaire |
289.20 g/mol |
Nom IUPAC |
1,3,5-trinitro-2-phenylbenzene |
InChI |
InChI=1S/C12H7N3O6/c16-13(17)9-6-10(14(18)19)12(11(7-9)15(20)21)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
KXXIUGHYTQVIRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



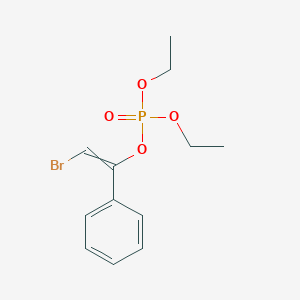
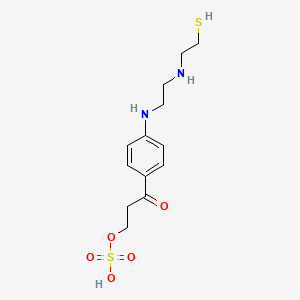
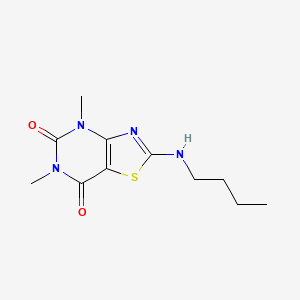
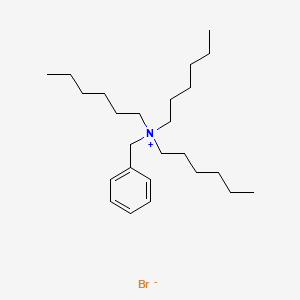
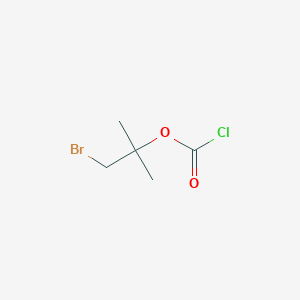

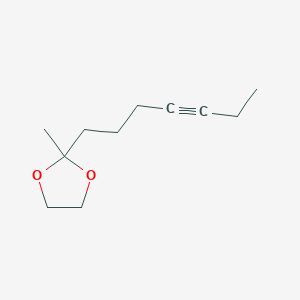
![[3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate](/img/structure/B14697197.png)
